molecular formula C29H43BrN2O2 B14188073 Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate CAS No. 857053-81-7

Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate

Cat. No.: B14188073
CAS No.: 857053-81-7
M. Wt: 531.6 g/mol
InChI Key: NTYLYYQJUXNYSY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate is a complex organic compound with the molecular formula C29H43BrN2O2 It is characterized by the presence of a bromine atom, a hexadecyl chain, and a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a bipyridine derivative followed by esterification with ethyl hexadecanoate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The bipyridine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended bipyridine systems.

Scientific Research Applications

Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the hexadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate: shares structural similarities with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.

    Other Similar Compounds: Compounds like 6-bromo-2,2’-bipyridine and 4’-hexadecyl-2,2’-bipyridine.

Uniqueness

The uniqueness of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate lies in its combination of a bromine atom, a long hexadecyl chain, and a bipyridine core. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

857053-81-7

Molecular Formula

C29H43BrN2O2

Molecular Weight

531.6 g/mol

IUPAC Name

ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3

InChI Key

NTYLYYQJUXNYSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br

Origin of Product

United States

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